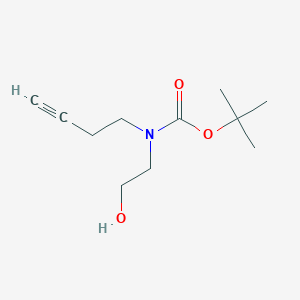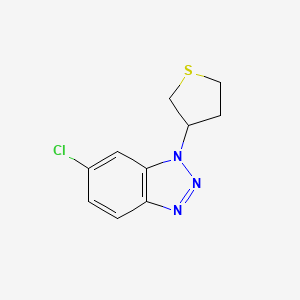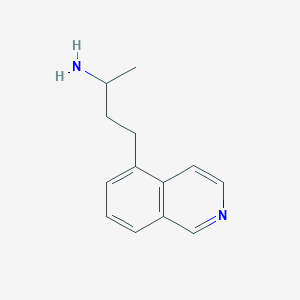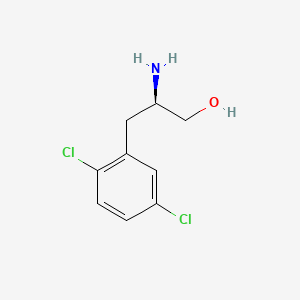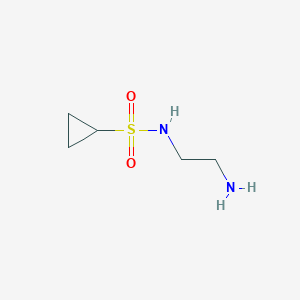
N-(2-aminoethyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C5H12N2O2S and a molecular weight of 164.23 g/mol . It is primarily used for research purposes and is not intended for human use . This compound is characterized by the presence of a cyclopropane ring attached to a sulfonamide group, which is further linked to an aminoethyl group.
Vorbereitungsmethoden
The synthesis of N-(2-aminoethyl)cyclopropanesulfonamide involves several steps. One common method includes the reaction of cyclopropanesulfonyl chloride with ethylenediamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
N-(2-aminoethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(2-aminoethyl)cyclopropanesulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2-aminoethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific context of its use in research .
Vergleich Mit ähnlichen Verbindungen
N-(2-aminoethyl)cyclopropanesulfonamide can be compared to other sulfonamide compounds, such as sulfanilamide and sulfadiazine . These compounds share a common sulfonamide group but differ in their additional functional groups and overall structure. The unique cyclopropane ring in this compound distinguishes it from other sulfonamides, potentially leading to different chemical and biological properties .
Similar compounds include:
Sulfanilamide: An antibacterial drug with a simpler structure lacking the cyclopropane ring.
Sulfadiazine: Another antibacterial agent with a pyrimidine ring instead of a cyclopropane ring.
This compound’s unique structure may offer distinct advantages in specific research applications, making it a valuable compound for scientific studies .
Eigenschaften
Molekularformel |
C5H12N2O2S |
|---|---|
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
N-(2-aminoethyl)cyclopropanesulfonamide |
InChI |
InChI=1S/C5H12N2O2S/c6-3-4-7-10(8,9)5-1-2-5/h5,7H,1-4,6H2 |
InChI-Schlüssel |
DVBHEHRYLAKPCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1S(=O)(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


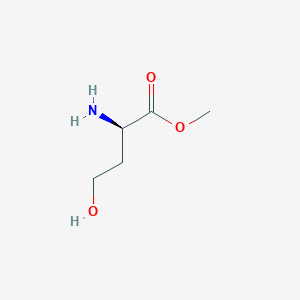
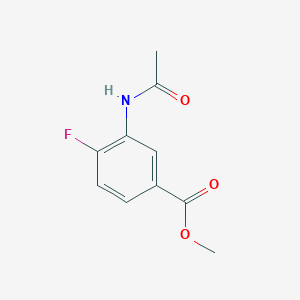
![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13562274.png)
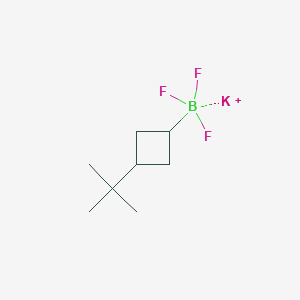
![6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride](/img/structure/B13562289.png)
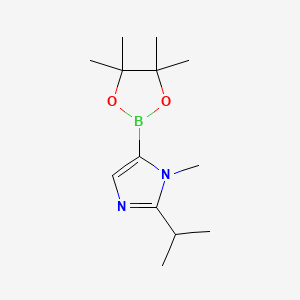
![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)
![[1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B13562307.png)

